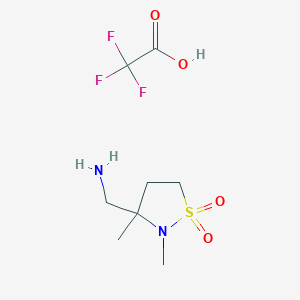

(2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;2,2,2-trifluoroacetic acid is a complex organic molecule that combines a thiazolidine ring with a trifluoroacetic acid moiety. The thiazolidine ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties to the compound. The trifluoroacetic acid component is known for its strong acidity and ability to stabilize various chemical structures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine typically involves the following steps:

Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen. This can be achieved by reacting a thiourea derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Oxidation to Form the Dioxo Group: The thiazolidine ring is then oxidized to introduce the dioxo functionality. This can be done using oxidizing agents like hydrogen peroxide or potassium permanganate.

Attachment of Methanamine: The methanamine group is introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the thiazolidine ring.

Addition of Trifluoroacetic Acid: Finally, the trifluoroacetic acid is added to the compound, often through a simple acid-base reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the dioxo groups, potentially converting them back to hydroxyl groups.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Addition: The trifluoroacetic acid moiety can engage in addition reactions with bases, forming salts.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Hydroxyl Derivatives: From reduction reactions.

Substituted Thiazolidines: From nucleophilic substitution reactions.

Salts: From addition reactions with bases.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

Biologically, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules. It can also serve as a probe in biochemical assays to investigate cellular processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.

Activité Biologique

The compound (2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine; 2,2,2-trifluoroacetic acid is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including antibacterial and antifungal activities. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : (2,3-Dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine; 2,2,2-trifluoroacetic acid

- Molecular Formula : C7H10F3N2O2S

- Molecular Weight : 238.23 g/mol

Biological Activity Overview

Research has indicated that thiazolidine derivatives exhibit a range of biological activities. The specific compound has been investigated for its potential antibacterial and antifungal properties.

Antibacterial Activity

A study focusing on thiazolidine derivatives reported significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 500 - 1000 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 500 |

| Escherichia coli | Not Active |

| Klebsiella pneumoniae | Not Active |

These results suggest that the compound exhibits notable activity against certain bacterial strains while being ineffective against others such as E. coli and K. pneumoniae .

Antifungal Activity

In terms of antifungal activity, the compound has shown effectiveness against Candida albicans, a common yeast pathogen. The antifungal screening indicated that the compound could potentially serve as a therapeutic agent in treating fungal infections.

Case Studies

Several studies have been conducted to evaluate the biological activity of thiazolidine derivatives similar to the compound :

- Synthesis and Evaluation : A study synthesized various thiazolidine derivatives and evaluated their antibacterial properties. Compounds with specific substituents on the thiazolidine ring displayed enhanced activity against S. aureus and C. albicans .

- Structure-Activity Relationship (SAR) : Research into the SAR of thiazolidines highlighted that modifications at the 3-position significantly influenced antibacterial efficacy. The presence of electron-withdrawing groups was found to enhance activity .

- Mechanism of Action : Investigations into the mechanism revealed that thiazolidine derivatives might disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Propriétés

IUPAC Name |

(2,3-dimethyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.C2HF3O2/c1-6(5-7)3-4-11(9,10)8(6)2;3-2(4,5)1(6)7/h3-5,7H2,1-2H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOBVVWDBBXTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)N1C)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.